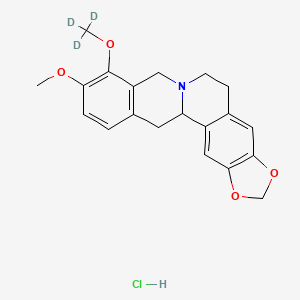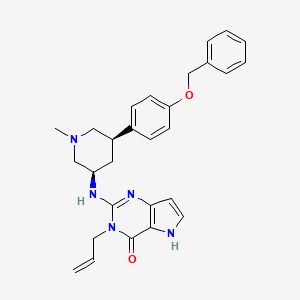![molecular formula C12H14ClN7O B12428314 6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[4,5-b]pyridine core, followed by the introduction of the tetrazole and chloro substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole ligand with similar structural features.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: Another heterocyclic compound with comparable properties.
Uniqueness
6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClN7O |
|---|---|
Molecular Weight |
307.74 g/mol |
IUPAC Name |
6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H14ClN7O/c1-3-6(4-2)20-9-8(10-16-18-19-17-10)7(13)5-14-11(9)15-12(20)21/h5-6H,3-4H2,1-2H3,(H,14,15,21)(H,16,17,18,19) |
InChI Key |
LZQYZTTXHOVYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C2=C(C(=CN=C2NC1=O)Cl)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


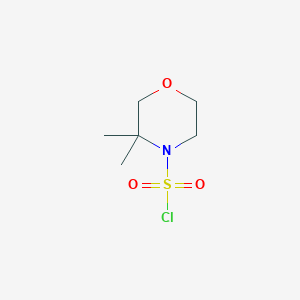

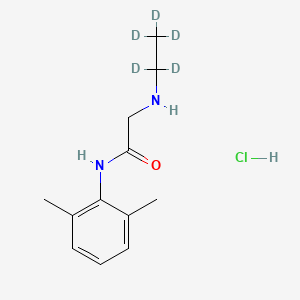
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

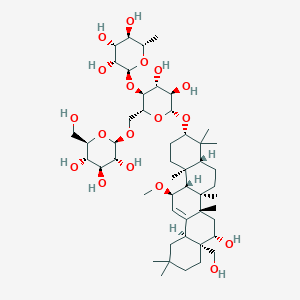
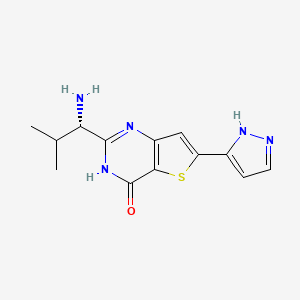
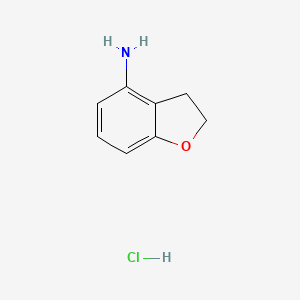
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
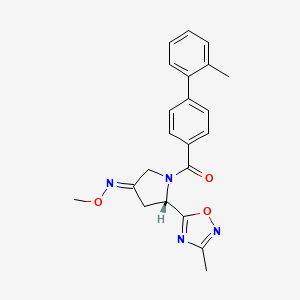
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
